(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate
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Overview
Description
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate is a complex organic compound that features both chlorinated and ester functionalities. This compound is notable for its unique structural properties, which include a long hydrocarbon chain and multiple unsaturated bonds. These characteristics make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate typically involves a multi-step process. One common method starts with the esterification of hexadecanoic acid with glycerol, followed by chlorination to introduce the chlorine atom at the desired position. The final step involves the esterification of the chlorinated intermediate with (9E,12E)-octadeca-9,12-dienoic acid under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds into saturated ones.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated esters.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study reaction mechanisms and the effects of structural modifications on reactivity.
Biology
In biological research, it can be used to investigate the interactions between lipids and proteins, as well as the role of unsaturated fatty acids in cellular processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism by which (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate exerts its effects involves interactions with cellular membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. The unsaturated bonds and ester functionalities can also interact with specific enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate: Similar structure but lacks the unsaturated bonds.
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E)-octadec-9-enoate: Contains only one unsaturated bond.
(1-chloro-3-hexadecanoyloxypropan-2-yl) (12E)-octadec-12-enoate: Contains a different position of the unsaturated bond.
Uniqueness
The presence of multiple unsaturated bonds in (1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate makes it unique compared to its similar compounds. These unsaturated bonds can significantly influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C37H67ClO4 |
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Molecular Weight |
611.4 g/mol |
IUPAC Name |
(1-chloro-3-hexadecanoyloxypropan-2-yl) (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11+,18-17+ |
InChI Key |
KBIIPAPVKFNOGB-XZBBILGWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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